molecular formula C7H8O6S2 B094572 1,3-Benzenedisulfonic acid, 4-methyl- CAS No. 121-04-0

1,3-Benzenedisulfonic acid, 4-methyl-

Cat. No. B094572
Key on ui cas rn: 121-04-0
M. Wt: 252.3 g/mol
InChI Key: LTYBYSFEGHYUDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03965200

Procedure details

5 parts of toluene-2,4-disulfonic acid was adsorbed to 6 parts of diatomaceous earth the same as in Example 1 to prepare solid catalyst. The solid catalyst was added to 300 parts of nitrobenzene and heated at a temperature not exceeding 120°C under reduced pressure to remove water as an azeotropic mixture with nitrobenzene. Thus 100 parts of nitrobenzene was distilled off with water. Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid was added dropwise with stirring to the mixture cooled to 3° to 5°C in 30 minutes. The nitration reaction and post-treatment were conducted in the same manner as in Example 1, whereby mononitrobiphenyl was obtained with p/o ratio of 1.3. Yield was 87%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
87%

Identifiers

REACTION_CXSMILES
[C:1]1(C)[C:2](S(O)(=O)=O)=[CH:3][C:4](S(O)(=O)=O)=[CH:5][CH:6]=1.[N+:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][CH:20]=1)([O-:18])=[O:17]>>[N+:16]([C:19]1[CH:24]=[CH:23][CH:22]=[CH:21][C:20]=1[C:1]1[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1)([O-:18])=[O:17]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C=1(C(=CC(=CC1)S(=O)(=O)O)S(=O)(=O)O)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=CC=C1

Conditions

Stirring
Type
CUSTOM
Details
with stirring to the mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to prepare solid catalyst
TEMPERATURE
Type
TEMPERATURE
Details
heated at a temperature not
CUSTOM
Type
CUSTOM
Details
exceeding 120°C under reduced pressure
CUSTOM
Type
CUSTOM
Details
to remove water as an azeotropic mixture with nitrobenzene
DISTILLATION
Type
DISTILLATION
Details
Thus 100 parts of nitrobenzene was distilled off with water
ADDITION
Type
ADDITION
Details
Thereafter, 15 parts of biphenyl was added to the dried mixture and one part of fuming nitric acid
ADDITION
Type
ADDITION
Details
was added dropwise
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 3° to 5°C in 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The nitration reaction

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=C(C=CC=C1)C1=CC=CC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 87%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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